6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid
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Overview
Description
6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2. It is known for its unique structure, which includes a pyridazine ring substituted with an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynes and amines. One common method involves the use of 2-methylbut-3-yn-2-amine as a starting material, which is then reacted with pyridazine-3-carboxylic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other chemical groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Scientific Research Applications
6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridazine-3-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl group.
2-Methylbut-3-yn-2-ylamine: Contains the alkyne and amine groups but lacks the pyridazine ring.
Pyridazine-3-carboxylic acid: Contains the pyridazine ring and carboxylic acid group but lacks the amino group.
Uniqueness
6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(2-methylbut-3-yn-2-ylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-10(2,3)11-8-6-5-7(9(14)15)12-13-8/h1,5-6H,2-3H3,(H,11,13)(H,14,15) |
InChI Key |
ZDUGCLUNBMWHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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